molecular formula C18H19NO7S B14412104 N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine CAS No. 81935-47-9

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine

Cat. No.: B14412104
CAS No.: 81935-47-9
M. Wt: 393.4 g/mol
InChI Key: MMDLZPJZOIHCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine is a complex organic compound that features a benzodioxole ring, a methoxybenzene sulfonyl group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Ethyl Group: The benzodioxole ring is then alkylated with an appropriate ethylating agent.

    Sulfonylation: The intermediate product is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Glycine Coupling: Finally, the sulfonylated intermediate is coupled with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine can undergo various chemical reactions:

    Oxidation: The benzodioxole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the glycine moiety can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)alanine
  • N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)valine

Uniqueness

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81935-47-9

Molecular Formula

C18H19NO7S

Molecular Weight

393.4 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl-(4-methoxyphenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C18H19NO7S/c1-24-14-3-5-15(6-4-14)27(22,23)19(11-18(20)21)9-8-13-2-7-16-17(10-13)26-12-25-16/h2-7,10H,8-9,11-12H2,1H3,(H,20,21)

InChI Key

MMDLZPJZOIHCPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC3=C(C=C2)OCO3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.